molecular formula C19H22FN5O2S B2894643 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 887220-37-3

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone

Cat. No. B2894643
CAS RN: 887220-37-3
M. Wt: 403.48
InChI Key: BXVPEMWZTPACOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel 1,2,4-triazole derivative . It is not intended for human or veterinary use and is available for research use only. The molecular formula is C21H27N5O2S and the molecular weight is 413.54.


Synthesis Analysis

The synthesis of this compound is part of a larger effort to create novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the process of creating novel 1,2,4-triazole derivatives . Specific details about the chemical reactions of this exact compound were not found in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C21H27N5O2S) and molecular weight (413.54). Other specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress and related diseases. The presence of the thiazole ring in the compound suggests potential antioxidant applications, which could be beneficial in preventing conditions caused by free radicals .

Antimicrobial and Antifungal Applications

Compounds containing thiazole and triazole rings have shown significant antimicrobial and antifungal activities. This compound could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .

Anticancer and Cytotoxic Effects

The structural features of this compound, including the thiazolo[3,2-b][1,2,4]triazol-5-yl moiety, suggest potential for anticancer activity. Research has indicated that similar structures exhibit cytotoxic effects on human tumor cell lines, which could lead to the development of novel anticancer therapies .

Neuroprotective Properties

Thiazole derivatives have been associated with neuroprotective effects, which could be leveraged in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a candidate for further research in this area .

Anti-inflammatory and Analgesic Effects

The compound’s thiazole component is known to possess anti-inflammatory and analgesic activities. This suggests its potential use in the development of new drugs to alleviate pain and reduce inflammation in various medical conditions .

Antiviral Activity

Given the biological activities of thiazole and triazole derivatives, this compound may also exhibit antiviral properties. It could be explored as a treatment option for viral infections, including those caused by emerging and re-emerging viruses .

Antihypertensive and Cardiovascular Applications

Thiazole derivatives have been studied for their antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular diseases. This compound may contribute to the discovery of new cardiovascular drugs .

Antidiabetic Potential

The structural complexity of this compound, with its potential biological activities, opens up possibilities for antidiabetic drug development. Its role in metabolic processes could be harnessed to regulate blood sugar levels and treat diabetes .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This compound is not intended for human or veterinary use.

Mechanism of Action

Target of Action

The compound, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone, is a complex molecule that contains several functional groups, including a thiazole ring and a 1,2,4-triazole ring . These functional groups are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

The mode of action of this compound is likely to be influenced by its structural features. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

It’s worth noting that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole and 1,2,4-triazole derivatives , the compound could potentially influence a wide range of cellular processes.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility properties could affect its distribution in different biological environments . .

properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVPEMWZTPACOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone

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